2-Aminoacetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry

Application: Aminoacetaldehyde is an organic compound with the formula OHCCH2NH2. Aminoacetaldehyde diethylacetal is a stable surrogate.

Method of Application: In nature, aminoacetaldehyde is produced by oxygenation of taurine catalyzed by taurine dioxygenase, which produces the sulfite H2NCH2CH(OH)SO3−.

Results or Outcomes: The compound is unstable and tends to undergo self-condensation.

Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives

Application: Aminoacetaldehyde dimethylacetal is used in the synthesis of 4-aryl- and 4-methyl-1,2,3,4-tetrahydroisoquinoline derivatives.

Results or Outcomes: The yields of the reaction are greater and the reaction time is shorter when compared to conventional methods.

Preparation of Chitosan-Dendrimer Hybrids

Asymmetric Synthesis and Application of α-Amino Acids

Application: Amino acids, including Aminoacetaldehyde, are indispensable building blocks of life.

Method of Application: Amino acids have been continually used as a “chiral pool” for the preparation of a plethora of biologically and pharmacologically active compounds.

Results or Outcomes: Tailor-made amino acids are increasingly employed in the preparation of new synthetic enzymes, hormones, and immunostimulants.

Structural Modification of Natural Products

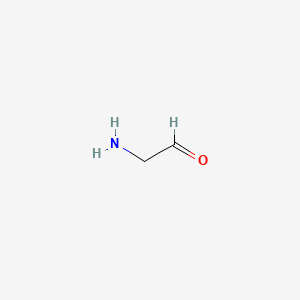

2-Aminoacetaldehyde is an organic compound with the molecular formula . It is classified as an amino aldehyde, specifically derived from acetaldehyde by replacing one of the hydrogen atoms in the methyl group with an amino group. This compound is characterized by its instability under standard laboratory conditions, often leading to rapid degradation or polymerization, which complicates its handling and storage .

The structure can be represented as:

textH |H2N-C-CHO | H

- Condensation Reactions: It can react with other carbonyl compounds to form imines or enamines.

- Reductive Amination: This involves the reaction with amines in the presence of reducing agents to form secondary amines.

- Oxidation: The aldehyde functional group can be oxidized to yield carboxylic acids under appropriate conditions .

2-Aminoacetaldehyde exhibits notable biological activity. It has been identified as a potential intermediate in metabolic pathways and has implications in neurobiology due to its involvement in the synthesis of neurotransmitters. The compound's reactivity allows it to participate in various biochemical processes, including those that affect cellular signaling .

Several methods are available for synthesizing 2-aminoacetaldehyde:

- From Acetaldehyde and Ammonia: This method involves the direct reaction of acetaldehyde with ammonia.

- Reduction of 2-Aminoacetic Acid: The amino acid can be reduced using reducing agents such as lithium aluminum hydride.

- Hydrolysis of N-Acylated Amines: N-acylated derivatives can be hydrolyzed to yield 2-aminoacetaldehyde .

2-Aminoacetaldehyde has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.

- Biochemical Research: Utilized in studies related to amino acids and neurotransmitter synthesis.

- Agriculture: Investigated for potential use in developing agrochemicals due to its biological activity .

Research on interaction studies involving 2-aminoacetaldehyde indicates its role in various biochemical pathways. It has been shown to interact with enzymes involved in amino acid metabolism, influencing their activity and stability. Additionally, it may form complexes with metal ions, affecting its reactivity and biological function .

Several compounds share structural similarities with 2-aminoacetaldehyde. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Glycine | C2H5NO2 | Simplest amino acid, involved in protein synthesis. |

| Serine | C3H7NO3 | Contains a hydroxyl group; important for metabolism. |

| Beta-Alanine | C3H7NO2 | Non-proteinogenic amino acid; used as a supplement. |

Uniqueness of 2-Aminoacetaldehyde:

- Unlike glycine and serine, which are stable amino acids, 2-aminoacetaldehyde is notably unstable, making it a reactive intermediate rather than a building block for proteins.

- Its dual functionality as both an aldehyde and an amine allows it to participate in unique

XLogP3

UNII

Sequence

Other CAS

Wikipedia

Dates

Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation

Faïza Diaba, Josep BonjochPMID: 19503923 DOI: 10.1039/b906835j

Abstract

The six-membered nitrogen-containing ring of the morphan scaffold, ubiquitous in natural products, is formed by an intramolecular aldol process of an aza-tethered dicarbonyl compound, leading to the first asymmetric synthesis of a morphan derivative using organocatalysis.Divergent mechanisms of suicide inactivation for ethanolamine ammonia-lyase

Gregory M Sandala, David M Smith, Leo RadomPMID: 15954794 DOI: 10.1021/ja051527k

Abstract

Ab initio molecular orbital calculations have been used to study the mechanism of suicide inactivation of ethanolamine ammonia-lyase induced by three different substrate analogues. Analysis of the normal catalytic mechanism with 2-aminoethanol (ethanolamine) as substrate predicts that both the hydrogen-abstraction and hydrogen-reabstraction steps involving the B(12)-cofactor are likely to be exothermic. On the other hand, the proposed inactivation mechanism for the first substrate analogue, glycolaldehyde, leads to a highly stabilized radical that results in a very endothermic (by ca. 90 kJ mol(-)(1)) hydrogen-reabstraction step, which is thought to halt the normal function of the enzyme. Curiously, the energy requirements for a catalytically imposed mechanism in the case of the second substrate analogue, 2-hydroxyethylhydrazine (HEH), parallel those for the catalytic substrate, despite the fact that HEH is found to inactivate EAL experimentally. However, further analysis reveals the presence of a lower energy pathway for HEH that leads to the formation of the highly stabilized hydrazinium radical cation. In a manner similar to when glycolaldehyde is the substrate analogue, this results in an endothermicity for the hydrogen-reabstraction step that is prohibitively large. In contrast to these related inactivation mechanisms, the third substrate analogue, 2-aminoacetaldehyde, apparently accomplishes the inactivation of EAL in an entirely different manner. A pathway for the experimentally observed formation of acetic acid and ammonium cation has been identified and appears catalytic in the sense that 5'-deoxyadenosyl radical is regenerated. However, mechanisms to account for the subsequent formation of 4',5'-anhydroadenosine and degradation of the corrinoid ring of the cofactor have not been elucidated.Efficient total synthesis of (+)-negamycin, a potential chemotherapeutic agent for genetic diseases

Yoshio Hayashi, Thomas Regnier, Shigenobu Nishiguchi, Magne O Sydnes, Daisuke Hashimoto, Junya Hasegawa, Takahiro Katoh, Tetsuya Kajimoto, Masataka Shiozuka, Ryoichi Matsuda, Manabu Node, Yoshiaki KisoPMID: 18473076 DOI: 10.1039/b801498a

Abstract

Herein, we describe an efficient strategy for the total synthesis of (+)-negamycin using commercially available achiral N-Boc-2-aminoacetaldehyde as starting material with 42% overall yield for a limited number of steps.Assessment of aldehyde dehydrogenase in viable cells

R J Jones, J P Barber, M S Vala, M I Collector, S H Kaufmann, S M Ludeman, O M Colvin, J HiltonPMID: 7742535 DOI:

Abstract

Cytosolic aldehyde dehydrogenase (ALDH), an enzyme responsible for oxidizing intracellular aldehydes, has an important role in ethanol, vitamin A, and cyclophosphamide metabolism. High expression of this enzyme in primitive stem cells from multiple tissues, including bone marrow and intestine, appears to be an important mechanism by which these cells are resistant to cyclophosphamide. However, although hematopoietic stem cells (HSC) express high levels of cytosolic ALDH, isolating viable HSC by their ALDH expression has not been possible because ALDH is an intracellular protein. We found that a fluorescent aldehyde, dansyl aminoacetaldehyde (DAAA), could be used in flow cytometry experiments to isolate viable mouse and human cells based on their ALDH content. The level of dansyl fluorescence exhibited by cells after incubation with DAAA paralleled cytosolic ALDH levels determined by Western blotting and the sensitivity of the cells to cyclophosphamide. Moreover, DAAA appeared to be a more sensitive means of assessing cytosolic ALDH levels than Western blotting. Bone marrow progenitors treated with DAAA proliferated normally. Furthermore, marrow cells expressing high levels of dansyl fluorescence after incubation with DAAA were enriched for hematopoietic progenitors. The ability to isolate viable cells that express high levels of cytosolic ALDH could be an important component of methodology for identifying and purifying HSC and for studying cyclophosphamide-resistant tumor cell populations.The mechanism of action of ethanolamine ammonia-lyase, an adenosylcobalamin-dependent enzyme. Reaction of the enzyme.cofactor complex with 2-aminoacetaldehyde

J S Krouwer, R M Schultz, B M BabiorPMID: 624717 DOI: